molecular formula C12H22N2O3 B3846604 3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B3846604
M. Wt: 242.31 g/mol
InChI Key: GEHRKPJONVTCMU-UHFFFAOYSA-N
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Description

3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with dimethylaminocarbamoyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylaminocarbamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbamoyl group can act as a ligand, binding to active sites and modulating the activity of the target. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid: shares similarities with other cyclopentane derivatives, such as:

Uniqueness

The unique combination of the dimethylaminocarbamoyl and carboxylic acid groups in this compound provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

IUPAC Name

3-(dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2)8(9(15)13-14(4)5)6-7-12(11,3)10(16)17/h8H,6-7H2,1-5H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRKPJONVTCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Reactant of Route 3
3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Reactant of Route 4
3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Reactant of Route 5
3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Reactant of Route 6
3-(Dimethylaminocarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

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